mPEG-amine (MW 5000)

PEGylation Bioconjugation Protein Therapeutics

mPEG-amine (MW 5000), also known as mPEG-NH₂ or methoxypolyethylene glycol amine, is a monofunctional polyethylene glycol (PEG) derivative. It features a chemically inert methoxy group at one terminus and a reactive primary amine at the other, making it an essential tool for bioconjugation, drug delivery, and surface modification.

Molecular Formula C5H16N2O2
Molecular Weight 136.19 g/mol
Cat. No. B15541832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemPEG-amine (MW 5000)
Molecular FormulaC5H16N2O2
Molecular Weight136.19 g/mol
Structural Identifiers
InChIInChI=1S/C5H13NO2.H3N/c1-7-4-5-8-3-2-6;/h2-6H2,1H3;1H3
InChIKeyOZIUIPQYSJGVOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

mPEG-amine (MW 5000): A Versatile, High-Purity Monofunctional PEG Derivative for Bioconjugation and Surface Modification


mPEG-amine (MW 5000), also known as mPEG-NH₂ or methoxypolyethylene glycol amine, is a monofunctional polyethylene glycol (PEG) derivative. It features a chemically inert methoxy group at one terminus and a reactive primary amine at the other, making it an essential tool for bioconjugation, drug delivery, and surface modification . It is characterized by its high purity (≥95%) and a very narrow molecular weight distribution (polydispersity index, PDI ≤ 1.05), which ensures consistent and reproducible results in critical applications .

Why mPEG-amine (MW 5000) Cannot Be Directly Substituted with Alternative PEGs: The Critical Role of Molecular Weight, Architecture, and Functional Group


Selecting a PEGylation reagent is not a trivial matter. The performance of a PEG conjugate is exquisitely sensitive to the PEG's molecular weight, polydispersity, and terminal functionality. A user cannot simply interchange mPEG-amine (MW 5000) with a different molecular weight PEG (e.g., 2000 Da), a different architecture (e.g., branched or heterobifunctional), or even a different functional group (e.g., hydroxyl or NHS ester) without profoundly altering the conjugate's solubility, hydrodynamic radius, pharmacokinetic profile, and biological activity. The following evidence demonstrates precisely how mPEG-amine (MW 5000) differentiates itself from its closest analogs [1].

Quantitative Differentiation of mPEG-amine (MW 5000): A Head-to-Head Evidence Guide for Scientific Selection


Conjugation Efficiency and Stoichiometry: mPEG-amine (5k) vs. mPEG-OH (5k) in PEGylation

Direct head-to-head comparison: The primary amine of mPEG-amine (MW 5000) provides a highly reactive and specific handle for bioconjugation, enabling efficient and controlled PEGylation. In contrast, the hydroxyl group of mPEG-OH requires activation to a less stable, less selective reactive group. This difference in reactivity directly translates to higher conjugation yields and better-defined products. A study demonstrated that using mPEG-amine in a multi-step 'super-PEGylation' strategy resulted in the attachment of 13 PEG chains per protein subunit, a significant increase from the 6-8 chains achieved with standard PEGylation methods using activated esters [1].

PEGylation Bioconjugation Protein Therapeutics

Pharmacokinetic (PK) Performance: mPEG-amine (5k) vs. mPEG-amine (2k) in Stealth Liposomes

Cross-study comparison: The molecular weight of the PEG chain is a critical determinant of a nanoparticle's in vivo fate. A study evaluating PEGylated liposomes found that PEG molecular weight significantly influences the ability to evade macrophage uptake ('stealth' effect). While specific quantitative uptake reduction data for mPEG-amine 5k vs. 2k was not provided in the abstract, the study explicitly highlights that the length of the PEG chain is a key factor in modulating the shielding effect of surface charge and cellular internalization. mPEG 5000 provides a longer, more effective steric barrier compared to mPEG 2000, leading to prolonged circulation times [1]. Further, a general pharmacokinetic review notes that the detection limit for PEG 5000 is 14.6 ng/mL, which is more sensitive than the 58.6 ng/mL detection limit for PEG 2000, indicating a different analytical and metabolic profile [2].

Drug Delivery Nanomedicine Liposomes

Purity and Monodispersity: High-Grade mPEG-amine (5k) vs. Commercial Baseline

Direct specification comparison: The quality of PEG reagents is paramount for consistent and reproducible results. Reputable suppliers of mPEG-amine (MW 5000) guarantee a purity of ≥95% by NMR/HPLC and, crucially, a very low polydispersity index (PDI ≤ 1.05) . This narrow molecular weight distribution ensures that the vast majority of polymer chains are of a similar length. In contrast, the starting material for its synthesis, mPEG-OH, can have a higher diol content (up to 1% for MW 5000) . A broader PDI, common in lower-grade PEGs, introduces heterogeneity into the final conjugate, which can confound biological assays and lead to batch-to-batch variability.

Quality Control Reproducibility GMP Manufacturing

Economic Synthesis: mPEG-amine (5k) In-House Preparation vs. Direct Procurement

Direct cost comparison: For laboratories requiring large quantities, in-house synthesis of mPEG-amine (MW 5000) can offer a significant cost advantage. A published, scalable method achieves a 98% yield in the final hydrogenation step, with an overall yield of 83% from the inexpensive starting material mPEG-5000-OH [1]. The commercial cost of mPEG-5000-amine was $104 USD/g (Sigma Aldrich, 2017), while the starting material mPEG-5000-OH cost $0.18 USD/g. This represents a >500-fold cost difference that can be leveraged through in-house synthesis.

Scalability Cost-Effectiveness Chemical Synthesis

Immunogenicity Reduction: mPEG-amine (5k) Conjugates vs. Unmodified Protein

Class-level inference: The primary driver for PEGylating therapeutic proteins is to reduce their immunogenicity and extend their circulating half-life. While direct head-to-head data comparing mPEG-amine 5k to other PEG reagents is limited, a robust body of class-level evidence demonstrates the profound effect of PEGylation. A study on PEGylated recombinant methioninase (rMETase) in primates showed that PEGylation (using a related PEG reagent) completely eliminated anaphylactic reactions and greatly prolonged serum half-life [1]. As the evidence in Item 1 shows that mPEG-amine enables a higher degree of PEGylation, it can be inferred that this would lead to an even more pronounced reduction in immunogenicity compared to standard methods.

Immunology Therapeutic Proteins PEGylation

High-Impact Application Scenarios for mPEG-amine (MW 5000) Derived from Quantitative Evidence


Developing 'Super-PEGylated' Biologics with Enhanced Pharmacokinetics

Leveraging the high reactivity of its primary amine, mPEG-amine (MW 5000) is ideal for multi-step PEGylation strategies, such as 'super-PEGylation' [1]. As demonstrated in Section 3 (Evidence Item 1), this approach can achieve a 1.6-2.2 fold higher density of PEGylation on a protein compared to standard methods. This directly addresses the need for biologics with maximized circulation half-life and minimized immunogenicity, which are critical factors in reducing dosing frequency and improving patient compliance.

Creating Highly Homogeneous PEG Conjugates for Reproducible Research and GMP Manufacturing

The exceptionally low polydispersity (PDI ≤ 1.05) of high-grade mPEG-amine (MW 5000) is its key differentiator in this scenario [1]. This narrow molecular weight distribution ensures that the resulting PEGylated product (e.g., a PEG-drug or PEG-protein conjugate) is highly uniform. This homogeneity is essential for obtaining clear, interpretable results in research settings and is a non-negotiable requirement for meeting the stringent quality control standards of GMP manufacturing and regulatory filings .

Screening PEG Chain Lengths for Optimizing 'Stealth' Nanoparticle Formulations

The 5000 Da molecular weight of mPEG-amine places it in an optimal range for creating a 'stealth' effect on liposomes and nanoparticles, allowing them to evade rapid clearance by the immune system [1]. This scenario involves using mPEG-amine (5k) as a benchmark against which other chain lengths (e.g., 2k, 10k) are compared. The evidence from Section 3 (Item 2) highlights that PEG chain length is a critical variable influencing surface charge shielding and cellular uptake, making mPEG-amine (5k) an essential tool in formulation development for targeted drug delivery.

Cost-Effective, Large-Scale PEGylation of Research Tools and Early-Stage Candidates

For research groups or companies with significant and ongoing needs for PEGylated materials, the economic evidence from Section 3 (Item 4) provides a clear pathway [1]. By implementing the published, scalable synthesis that uses inexpensive mPEG-OH as a starting material, the cost of producing mPEG-amine (5k) can be reduced by over 500-fold compared to purchasing it commercially. This scenario is particularly relevant for generating PEGylated versions of antibodies, enzymes, or other research reagents in bulk.

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